
3-chloro-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-phenethylbenzenesulfonamide, also known as CPB, is a sulfonamide derivative that has been studied for its potential use as an anticancer agent. CPB has been shown to have promising results in preclinical studies, and its mechanism of action is currently being investigated.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
3-chloro-N-phenethylbenzenesulfonamide: has been studied for its potential as an antimicrobial agent. Sulphonamide Schiff base derivatives, which include compounds like 3-chloro-N-phenethylbenzenesulfonamide, have shown promising results in inhibiting bacterial and fungal growth. These compounds are synthesized from sulfa drugs and have been tested for their efficacy against various microbial strains, showing significant inhibition in some cases .
Anticancer Activity
Another critical application of this compound is in the field of cancer research. Benzenesulfonamide derivatives have been evaluated for their anticancer properties, particularly through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors, and its inhibition can lead to the discovery of novel antiproliferative agents. Some derivatives have shown significant inhibitory effects against cancer cell lines at low micromolar concentrations .
Liquid Crystal Properties
Sulphonamide derivatives, including 3-chloro-N-phenethylbenzenesulfonamide, have been found to exhibit liquid crystalline properties. This makes them valuable in the development of new materials for displays and optical devices. The mesomorphic characteristics of these compounds can be tailored by modifying their chemical structure, which opens up possibilities for innovative applications in material science .
Propiedades
IUPAC Name |
3-chloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLYCVTRSULGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-phenethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

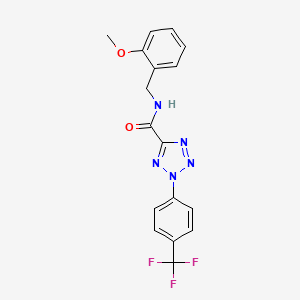
![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)
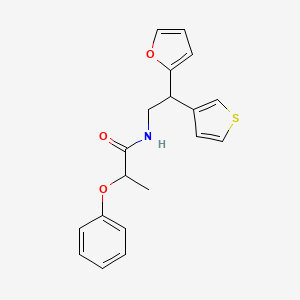
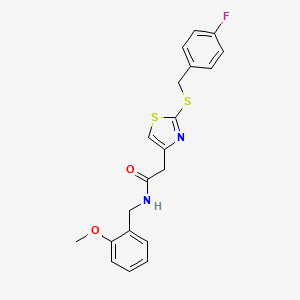


![[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2861664.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)
![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)
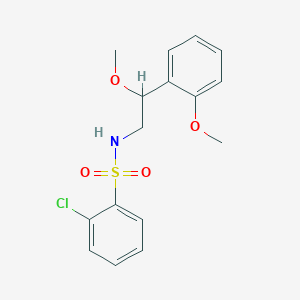
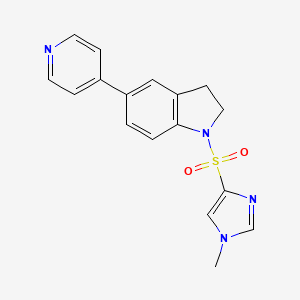

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2861674.png)